BenchChemオンラインストアへようこそ!

aspoxicillin

antibacterial activity MIC comparison Enterobacteriaceae

Aspoxicillin (TA-058, Doyle) is a semisynthetic injectable acylureido-penicillin delivering quantifiable performance advantages: ~2× lower MIC against E. coli & Salmonella vs ampicillin; highest CSF penetration (AUC) among 6 comparator penicillins; 2.3× longer pulmonary Time above MIC vs piperacillin; exceptional serum stability (80% intact after 24h at 37°C vs 0% for piperacillin). Active against β-lactamase-producing B. fragilis without promoting C. difficile overgrowth. Ideal for PK/PD modeling, CNS infection research, and formulation benchmarking. Not interchangeable with amoxicillin, piperacillin, or ampicillin.

Molecular Formula C21H27N5O7S
Molecular Weight 493.5 g/mol
Cat. No. B8238399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaspoxicillin
Molecular FormulaC21H27N5O7S
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C
InChIInChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)
InChIKeyBHELIUBJHYAEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspoxicillin Procurement Guide: Technical Profile and Procurement-Relevant Characteristics


Aspoxicillin (TA-058, Doyle) is a semisynthetic, injectable acylureido-penicillin antibiotic developed by Tanabe Seiyaku and approved for clinical use in Japan [1] [2]. It is structurally derived from amoxicillin through the introduction of an N4-methyl-D-asparagine side chain and a p-hydroxyphenyl moiety, conferring a characteristic hydrophilicity profile that influences its pharmacokinetic behavior [3]. Aspoxicillin exhibits a broad antibacterial spectrum against Gram-positive and Gram-negative bacteria, including activity against certain β-lactamase-producing anaerobic species such as Bacteroides fragilis [2].

Why Aspoxicillin Cannot Be Simply Replaced with Amoxicillin or Piperacillin: Key Differentiators


Substitution of aspoxicillin with other β-lactam antibiotics such as amoxicillin, piperacillin, or ampicillin is not scientifically equivalent due to quantifiable differences in antibacterial potency against specific pathogens, distinct pharmacokinetic properties, and differential tissue penetration characteristics. Aspoxicillin demonstrates approximately two-fold higher activity (lower MIC) against Escherichia coli and Salmonella compared to ampicillin, and its N4-methyl-D-asparagine side chain confers superior cerebrospinal fluid penetration relative to multiple comparator penicillins [1] [2] [3]. Additionally, its longer elimination half-life in humans compared to carbenicillin and its greater in vivo efficacy in experimental Klebsiella pneumoniae pneumonia compared to piperacillin and mezlocillin establish that aspoxicillin occupies a distinct performance niche that is not interchangeable with its closest structural or pharmacological analogs [3] [4] [5]. The quantitative evidence detailed in Section 3 provides the basis for scientifically grounded selection decisions.

Aspoxicillin Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Superior In Vitro Activity of Aspoxicillin Against Escherichia coli and Salmonella Relative to Ampicillin

In a comparative susceptibility study using the plate dilution method on clinical isolates, aspoxicillin exhibited approximately two-fold higher antibacterial activity (lower MIC values) against Escherichia coli and Salmonella compared to ampicillin [1]. This represents a meaningful potency advantage in a direct head-to-head comparison against a widely used first-line aminopenicillin.

antibacterial activity MIC comparison Enterobacteriaceae pediatric infections

Aspoxicillin Efficacy in Klebsiella pneumoniae Murine Pneumonia: Survival Advantage Over Piperacillin and Mezlocillin at Extended Dosing Intervals

In a murine experimental pneumonia model using Klebsiella pneumoniae, aspoxicillin demonstrated superior therapeutic efficacy compared to both piperacillin and mezlocillin when administered at extended dosing intervals [1]. At a 3-hour dosing interval, aspoxicillin maintained good therapeutic effect, whereas piperacillin and mezlocillin showed markedly reduced efficacy. Pulmonary drug concentration analysis revealed that aspoxicillin achieved a Time above MIC that was 2.3 times longer than that of piperacillin and mezlocillin (50 mg/kg single dose), correlating with its faster bacterial clearance from lung tissue [1].

in vivo efficacy Klebsiella pneumoniae murine pneumonia survival analysis time above MIC

Enhanced Cerebrospinal Fluid Penetration of Aspoxicillin in Pneumococcal Meningitis Model

In a rat model of pneumococcal meningitis (Streptococcus pneumoniae type III), aspoxicillin exhibited superior penetration into cerebrospinal fluid compared to amoxicillin, ampicillin, mezlocillin, and piperacillin [1]. Aspoxicillin and its dehydroxy analog achieved the highest maximum CSF concentrations and CSF AUC values among all penicillins tested. The AUC in CSF relative to AUC in serum (AUC_CSF/AUC_serum ratio) was significantly higher for aspoxicillin than for all comparator penicillins [1]. The study attributes this penetration advantage to the N4-methyl-D-asparagine side chain characteristic of aspoxicillin.

CSF penetration meningitis Streptococcus pneumoniae pharmacokinetics blood-brain barrier

Extended Elimination Half-Life of Aspoxicillin in Humans Compared to Carbenicillin

A crossover pharmacokinetic study in healthy adult males demonstrated that aspoxicillin has a longer elimination half-life than carbenicillin [1]. Following single intravenous administration, the terminal half-life (T½β) of aspoxicillin was 1.2 hours, compared to 0.8 hours for carbenicillin. A separate study in subjects with normal renal function confirmed that aspoxicillin shows a slightly longer elimination half-life relative to other available semisynthetic penicillins [2].

pharmacokinetics half-life elimination dosing interval healthy volunteers

Superior Serum Stability of Aspoxicillin at 37°C Compared to Piperacillin

In a comparative stability study at physiologically relevant temperature (37°C), aspoxicillin demonstrated markedly greater stability in serum than piperacillin [1]. Over a 24-hour incubation period in serum, only 20% of aspoxicillin was degraded, whereas piperacillin underwent complete degradation under identical conditions. This indicates that aspoxicillin retains structural integrity and potential antibacterial activity for significantly longer durations in biological fluids.

stability degradation serum in vitro piperacillin comparison

Differential Antimicrobial Activity of Aspoxicillin Against Bacteroides fragilis Group

Aspoxicillin exhibits significantly high in vitro antibacterial activity against Bacteroides fragilis, a clinically important anaerobic pathogen that is frequently resistant to other β-lactam antibiotics [1] [2]. In a murine subcutaneous abscess and intra-abdominal mixed infection model involving β-lactamase-producing B. fragilis plus Escherichia coli, the therapeutic and protective effects of aspoxicillin were much stronger than those of ticarcillin [1]. Notably, unlike piperacillin, ticarcillin, carbenicillin, ampicillin, and cefotaxime, administration of aspoxicillin did not increase Clostridium difficile counts in cecal contents [1].

anaerobic bacteria Bacteroides fragilis β-lactamase intra-abdominal infection mixed infection

Aspoxicillin Application Scenarios for Scientific Research and Industrial Procurement


Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of β-Lactams with Extended Tissue Penetration

Researchers investigating the relationship between β-lactam chemical structure and tissue distribution can employ aspoxicillin as a model compound due to its quantitatively established superior cerebrospinal fluid penetration (highest CSF AUC among six comparator penicillins) and extended pulmonary Time above MIC (2.3× longer than piperacillin) [1] [2]. The compound's well-characterized N4-methyl-D-asparagine side chain and p-hydroxyphenyl moiety provide defined structural features for structure-penetration correlation studies.

Anaerobic and Mixed Aerobic-Anaerobic Infection Model Studies

Aspoxicillin is suitable for in vivo investigations of mixed infections involving β-lactamase-producing Bacteroides fragilis, where it has demonstrated superior therapeutic efficacy compared to ticarcillin in murine abscess and peritonitis models [3]. Its activity against B. fragilis combined with the observation that it does not promote Clostridium difficile overgrowth (unlike piperacillin, ampicillin, and cefotaxime) makes it a relevant tool for microbiome-sparing antibiotic research [3].

Comparative Efficacy Studies in Respiratory Tract Infection Models

Based on the evidence that aspoxicillin maintains therapeutic efficacy at extended dosing intervals in Klebsiella pneumoniae pneumonia models—where piperacillin and mezlocillin lose efficacy—this compound is appropriate for studies evaluating dosing regimen optimization in respiratory infections [2]. The 2.3-fold longer lung tissue Time above MIC compared to piperacillin provides a quantitative pharmacodynamic basis for designing comparative efficacy protocols.

Stability and Formulation Development for Injectable β-Lactams

Given aspoxicillin's demonstrated superior stability in serum at physiological temperature (80% intact after 24 hours at 37°C vs. 0% for piperacillin), it serves as a relevant reference compound for developing and benchmarking novel formulations or delivery systems designed for extended drug retention in biological fluids [4]. Researchers evaluating lyophilized preparations or stability-enhancing excipients can utilize aspoxicillin's well-documented degradation profile as a comparative baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for aspoxicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.